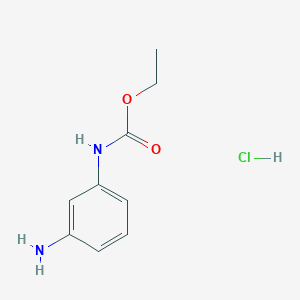

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate

Descripción general

Descripción

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a cyclohexanecarboxylic acid compound . It is an extremely important drug intermediate with wide application prospects . It possesses a wide range of biological activities and has proven to have potential utility in the antibacterial, anti-inflammatory, and anti-tumor fields .

Synthesis Analysis

The synthesis of this compound involves the reaction of Cyclohexane-1, 3-dicarboxylic acid and di-tert-butyl dicarbonate under the catalysis of alkali to generate 3- (tert-butoxycarbonyl) cyclohexanecarboxylic acid . This compound is then reduced at a controlled temperature to obtain the this compound . The method has the advantages of easily available raw materials, low price, short route, simple operation, mild reaction conditions, and strong operability, making it suitable for large-scale industrial production .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of Cyclohexane-1, 3-dicarboxylic acid and di-tert-butyl dicarbonate to generate 3- (tert-butoxycarbonyl) cyclohexanecarboxylic acid . This compound is then reduced at a controlled temperature to obtain the this compound .Aplicaciones Científicas De Investigación

Enantioselective Synthesis in Pharmaceutical Research Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate plays a role in the enantioselective synthesis of pharmaceutical compounds. Campbell et al. (2009) demonstrated its use in synthesizing an intermediate for potent CCR2 antagonists, highlighting its importance in drug development processes (Campbell et al., 2009).

Organic Chemistry and Catalysis In organic chemistry, this compound is used in processes like the transfer hydro-tert-butylation of alkenes, as studied by Keess and Oestreich (2017). Their work showed how cyclohexadienes with a tert-butyl group can function in novel ways of incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Materials Science and Engineering In materials science, the compound's derivatives are used in the creation of unique materials. For example, Sun et al. (2015) explored how tert-butyl modified carbazole derivatives could be used for detecting volatile acid vapors, indicating its role in developing new sensory materials (Sun et al., 2015).

Biotechnology and Biosynthesis In the field of biotechnology, Liu et al. (2018) utilized tert-butyl derivatives in the biosynthesis of key intermediates for statin drugs, showcasing its utility in creating medically significant compounds (Liu et al., 2018).

Environmental and Green Chemistry In environmental chemistry, the use of tert-butyl derivatives for the functionalization of cyclohexane in green chemistry processes was explored by Wang et al. (1998). They used tert-butyl hydroperoxide as an oxidant in a reaction system to study the effects of different catalysts (Wang et al., 1998).

Mecanismo De Acción

Target of Action

Tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate is a cyclohexanecarboxylic acid compound . It is an important drug intermediate with a wide range of biological activities . .

Result of Action

This compound has potential utility in the antibacterial, anti-inflammatory, and anti-tumor fields . .

Propiedades

IUPAC Name |

tert-butyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h9-10,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYJTECZNCIHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate](/img/structure/B3092268.png)

![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)

![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B3092296.png)

![8-bromo-2-((tert-butoxycarbonyl)amino)-3H-benzo[b]azepine-4-carboxylic acid](/img/structure/B3092307.png)